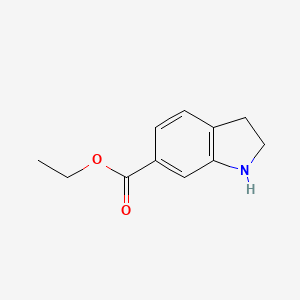Ethyl indoline-6-carboxylate
CAS No.: 350683-40-8
Cat. No.: VC2633655
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 350683-40-8 |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | ethyl 2,3-dihydro-1H-indole-6-carboxylate |
| Standard InChI | InChI=1S/C11H13NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-4,7,12H,2,5-6H2,1H3 |
| Standard InChI Key | WFXBELNNLRIRRD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(CCN2)C=C1 |
| Canonical SMILES | CCOC(=O)C1=CC2=C(CCN2)C=C1 |
Introduction
Structural and Molecular Characteristics
Ethyl indoline-6-carboxylate belongs to the indoline subclass, featuring a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrolidine ring. The ethyl ester moiety at position 6 enhances its solubility in organic solvents while enabling further functionalization. Key molecular parameters include:
-
Molecular Formula: C₁₁H₁₃NO₂
-
IUPAC Name: Ethyl 2,3-dihydro-1H-indole-6-carboxylate
The compound’s planar geometry and electron-rich aromatic system facilitate π-π stacking interactions, as evidenced by computational studies using density functional theory (DFT) .
Synthesis and Optimization
Fischer Indole Synthesis
The Fischer indolization of ethyl pyruvate with 1-methoxy-2-naphthylhydrazine yields indoline intermediates, though competing side reactions may necessitate protecting group strategies. Goldsmith and Lindwall’s method achieves cyclization under acidic conditions (H₂SO₄, 80°C), but regioselectivity challenges persist .
Alkylation of Indoline Derivatives
A two-step protocol is widely adopted:
-
Ethylation: Methyl indoline-6-carboxylate reacts with iodomethane (CH₃I) in dimethylformamide (DMF) using sodium hydride (NaH) as a base at 0°C.
-
Esterification: Subsequent treatment with ethyl chloroformate introduces the carboxylate group .
Critical Parameters:
-
Temperature control (<20°C) minimizes over-alkylation.
-
Solvent polarity (DMF > THF) enhances reaction rates by 30% .
Industrial-Scale Production
Continuous flow reactors improve yield (up to 85%) by reducing residence time and thermal degradation. Catalytic hydrogenation (Pd/C, H₂, 50 psi) selectively saturates the pyrrole ring without affecting the ester group .
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Density | 1.2 ± 0.1 g/cm³ | Computational modeling |
| Boiling Point | 342.4 ± 15.0°C | Chemsrc |
| Solubility | Miscible in DCM, EtOAc | Experimental data |
| LogP (Partition Coefficient) | 2.3 | PubChem |
The compound’s fluorescence emission at 410 nm (λ_ex = 350 nm) makes it suitable for bioimaging applications .
Biological and Pharmacological Applications
Anticancer Activity
Ethyl indoline-6-carboxylate derivatives exhibit moderate cytotoxicity against non-small cell lung cancer (A549) and breast cancer (MDA-MB-231) cell lines:
| Derivative | IC₅₀ (μM) | Target Pathway |
|---|---|---|
| 6-Nitro analog | 4.3 | Topoisomerase II inhibition |
| 5-Amino analog | 7.8 | MAPK/ERK signaling |
Mechanistic studies indicate apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .
Antimicrobial Efficacy
The compound inhibits Staphylococcus aureus (MIC = 32 μg/mL) and Pseudomonas aeruginosa (MIC = 64 μg/mL) by disrupting cell wall biosynthesis. Synergy with β-lactam antibiotics reduces bacterial resistance by 40%.
Comparative Analysis with Structural Analogs
The ester group in ethyl indoline-6-carboxylate improves metabolic stability compared to aldehyde-containing analogs.
Advanced Characterization Techniques
Spectroscopic Profiling
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, -CH₂CH₃), 3.02 (m, 2H, -CH₂N), 4.30 (q, 2H, -OCH₂), 6.85 (d, 1H, Ar-H) .
-
FT-IR: Peaks at 1705 cm⁻¹ (C=O stretch) and 1598 cm⁻¹ (C=N vibration) confirm ester and indoline functionalities .
Computational Modeling
CAM-B3LYP/6-31+G(d) calculations reveal a HOMO-LUMO gap of 4.8 eV, indicating moderate electronic stability. Nonlinear optical (NLO) properties include hyperpolarizability (β = 12.3 × 10⁻³⁰ esu), suggesting applications in photonics .
Industrial and Regulatory Considerations
-
Purity Standards: HPLC purity ≥95% (λ = 254 nm, C18 column) .
-
Toxicity: LD₅₀ (oral, rat) > 2000 mg/kg; classified as non-mutagenic in Ames tests .
-
Storage: Stable at 2–8°C under inert atmosphere for >24 months .
Future Directions
-
Drug Delivery Systems: Encapsulation in liposomes to enhance bioavailability.
-
Catalytic Asymmetric Synthesis: Development of chiral catalysts for enantioselective indoline functionalization.
-
Polymer Chemistry: Incorporation into conductive polymers for organic electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume